Product packaging for 6-Iodo-2-propyl-quinazolin-4(3H)-one(Cat. No.:)

6-Iodo-2-propyl-quinazolin-4(3H)-one

Cat. No.: B8724077
M. Wt: 314.12 g/mol
InChI Key: DNXKFVPFOBWUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-propyl-quinazolin-4(3H)-one is a high-purity chemical reagent offering researchers a versatile quinazolinone scaffold for advanced chemical and pharmacological studies. Quinazolinones are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, making them a privileged structure in medicinal chemistry . This compound is of particular interest for researchers developing new agrochemicals, as its structural analog, the fungicide proquinazid (which features a 2-propoxy group), demonstrates high efficacy against powdery mildew by inhibiting spore germination and appressoria development . The iodine atom at the 6-position provides a reactive handle for further structural diversification via cross-coupling reactions, such as the Suzuki reaction, enabling the synthesis of novel derivatives for structure-activity relationship (SAR) studies . Beyond agrochemical research, the quinazolinone core is a key pharmacophore in drug discovery. Published research on similar 4(3H)-quinazolinone derivatives has shown potential for anticonvulsant , antimicrobial , anticancer , and anti-inflammatory activities. This reagent serves as a critical building block for synthesizing novel compounds to explore these and other therapeutic areas. Applications: • Building block for the synthesis of novel quinazolinone derivatives via cross-coupling • Lead compound for antifungal and agricultural chemical research • Scaffold for medicinal chemistry and pharmaceutical R&D • Reference standard for analytical studies This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11IN2O B8724077 6-Iodo-2-propyl-quinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

6-iodo-2-propyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H11IN2O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3H2,1H3,(H,13,14,15)

InChI Key

DNXKFVPFOBWUBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)I)C(=O)N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Iodo 2 Propyl Quinazolin 4 3h One

Retrosynthetic Analysis and Strategic Disconnections for the Quinazolinone Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 6-iodo-2-propyl-quinazolin-4(3H)-one, the primary disconnections of the quinazolinone core reveal key synthons and the corresponding synthetic strategies.

The most common retrosynthetic disconnections for the quinazolin-4(3H)-one scaffold involve breaking the amide bond and the N1-C2 bond. This leads to two primary precursor fragments: a derivative of anthranilic acid and a source for the C2-propyl group.

Primary Disconnections:

Disconnection A (Amide Bond): Breaking the N3-C4 bond suggests a cyclization of an N-acylanthranilamide derivative. This is a very common strategy in quinazolinone synthesis.

Disconnection B (N1=C2 Bond): Cleavage at the N1=C2 bond points towards the reaction of an anthranilamide with a butyric acid derivative (or its corresponding acyl chloride, anhydride (B1165640), or ester).

Disconnection C (C4a-N1 and C2-N3 bonds): This disconnection suggests a route starting from a 2-aminobenzonitrile (B23959) derivative, which would react with a propyl group source and subsequently undergo cyclization and hydration of the nitrile.

These disconnections form the logical foundation for the classical synthetic routes detailed below. The presence of the iodine atom at the 6-position is typically addressed by using a pre-functionalized starting material, such as 5-iodoanthranilic acid, as direct and selective iodination of the quinazolinone ring can sometimes be challenging.

Classical Synthetic Routes to this compound

Classical methods for the synthesis of quinazolinones are well-established and often rely on condensation and cyclization reactions. These routes are generally robust and have been widely used for the preparation of a diverse range of substituted quinazolinones.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

One of the most direct and widely employed methods for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the condensation of an appropriately substituted anthranilic acid with an amide. For the target molecule, this would involve the reaction of 5-iodoanthranilic acid with butyramide. The reaction is typically heated, sometimes in the presence of a dehydrating agent or a catalyst.

A variation of this approach, known as the Niementowski reaction, involves the condensation of anthranilic acid with amides or lactams. While traditionally used for unsubstituted quinazolinones, modifications of this reaction can be applied to synthesize substituted derivatives.

Cyclization Strategies Involving N-Acylanthranilates

A highly effective and common two-step procedure involves the initial acylation of an anthranilic acid derivative followed by cyclization. nih.govbrieflands.comsemanticscholar.org For the synthesis of this compound, this pathway would commence with the acylation of 5-iodoanthranilic acid with butyryl chloride or butyric anhydride to yield N-(butyryl)-5-iodoanthranilic acid.

The subsequent cyclization of this intermediate is often achieved by heating with a dehydrating agent like acetic anhydride. nih.govsemanticscholar.org This leads to the formation of a 1,3-benzoxazin-4-one intermediate, specifically 6-iodo-2-propyl-4H-3,1-benzoxazin-4-one. researchgate.net This benzoxazinone (B8607429) is a stable and isolable intermediate that can then be reacted with ammonia (B1221849) (or a source of ammonia like formamide) to yield the final this compound. researchgate.net The reaction of the benzoxazinone intermediate with various amines is a versatile method for producing a wide array of N3-substituted quinazolinones. nih.govbrieflands.comresearchgate.net For instance, reacting 6-iodo-2-propyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one with aniline (B41778) has been used to synthesize 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one. researchgate.net

StepReactantsReagents/ConditionsIntermediate/Product
15-Iodoanthranilic acid, Butyryl chloridePyridineN-(Butyryl)-5-iodoanthranilic acid
2N-(Butyryl)-5-iodoanthranilic acidAcetic anhydride, Heat6-Iodo-2-propyl-4H-3,1-benzoxazin-4-one
36-Iodo-2-propyl-4H-3,1-benzoxazin-4-oneAmmonia or Formamide, HeatThis compound

Multi-Component Reactions for Quinazolinone Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single pot. researchgate.netnih.gov For the quinazolinone scaffold, MCRs can involve the combination of an anthranilic acid derivative, an aldehyde, and a source of nitrogen.

While a specific MCR for this compound is not extensively documented, analogous reactions suggest its feasibility. For example, a three-component reaction of 5-iodoanthranilic acid, butyraldehyde, and a nitrogen source under suitable catalytic conditions could potentially construct the quinazolinone core. These reactions often proceed through an initial imine formation followed by cyclization. Various catalysts, including Lewis acids and Brønsted acids, have been employed to facilitate these transformations. researchgate.net

Modern Catalytic Approaches for the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to achieve transformations that are difficult or inefficient via classical methods. nih.govnih.govmdpi.com These approaches offer milder reaction conditions, higher selectivity, and broader functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Functionalization at C-6

While the classical routes predominantly rely on pre-iodinated starting materials, modern catalytic methods offer the potential for late-stage functionalization. This involves the direct C-H iodination of a pre-formed 2-propyl-quinazolin-4(3H)-one scaffold. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. rsc.orgresearchgate.net

Catalytic systems based on palladium, rhodium, or ruthenium could potentially be employed for the regioselective C-H iodination at the C-6 position of 2-propyl-quinazolin-4(3H)-one. The reaction would typically involve a directing group, often the N3-H or a substituent at the N3 position, to guide the metal catalyst to the ortho C-H bond (C-5). However, achieving selectivity at the para-position (C-6) can be more challenging and may require specific ligand design or electronic control.

A more direct catalytic approach to introduce the iodine at C-6 would be through electrophilic iodination. While this is not a transition-metal catalyzed coupling reaction, it is a modern approach. For instance, the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride in acetic acid has been shown to produce the 6-iodo derivative in high yield. semanticscholar.org This suggests that a similar direct iodination of 2-propyl-quinazolin-4(3H)-one could be a viable and efficient method.

Catalyst System (Hypothetical)Iodinating AgentPotential Advantages
Palladium(II) acetate (B1210297) / LigandN-Iodosuccinimide (NIS)High regioselectivity, mild conditions
Rhodium(III) chloride hydrateIodine monochloride (ICl)Broad substrate scope
Ruthenium(II) complexesMolecular Iodine (I₂)Cost-effective metal

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly embraced photocatalytic and electrocatalytic methods for their mild reaction conditions and unique reactivity pathways. In the context of quinazolinone synthesis, these techniques offer sustainable alternatives to traditional thermal methods.

Photocatalysis: Visible-light-induced condensation cyclization has been successfully applied to the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. bohrium.com This approach often utilizes organic dyes like fluorescein (B123965) as photocatalysts, which can activate substrates under irradiation from household light sources. bohrium.com Another innovative approach employs carbon dots (CDs) as photocatalysts, which can harvest oxygen from the air to facilitate the ambient tandem oxidative synthesis of quinazolin-4(3H)-ones. rsc.org The reaction is believed to proceed through the photocatalytic oxidation of an alcohol to an aldehyde, followed by Schiff base formation, cyclization, and dehydrogenation. rsc.org

Electrocatalysis: Electrochemical methods provide a reagent-minimalist approach to quinazolinone synthesis. Anodic oxidation enables a one-pot preparation from 2-aminobenzamides and a variety of aldehydes or alcohols. researchgate.net These reactions can be performed in an undivided cell under mild, catalyst-free conditions, with the final step being a rapid anodic oxy-dehydrogenation. researchgate.net Cathodic synthesis offers a complementary strategy, providing access to derivatives like 1-hydroxy-quinazolin-4-ones from nitro precursors using simple, reusable carbon-based electrodes. rsc.org This method highlights a selective reduction of a nitro group to a hydroxylamine (B1172632) as the key step, followed by acid-catalyzed cyclization. rsc.org

Table 1: Comparison of Photocatalytic and Electrocatalytic Systems for Quinazolinone Synthesis
MethodologyCatalyst/SystemReactantsKey FeaturesReference
PhotocatalysisFluorescein / Visible Light2-Aminobenzamides, AldehydesUses simple organic dye; mild conditions. bohrium.com
PhotocatalysisCarbon Dots (CDs) / Air (O₂)2-Aminobenzyl alcohol, AminesOxygen-harvesting from air; ambient temperature. rsc.org
Electrocatalysis (Anodic)Graphite Felt Electrodes2-Aminobenzamides, Aldehydes/AlcoholsMetal- and oxidant-free; scalable. researchgate.net
Electrocatalysis (Cathodic)Reticulated Vitreous Carbon Electrode2-Nitrobenzoyl DerivativesAccess to N-hydroxy derivatives; mild conditions. rsc.org

Green Chemistry Principles in the Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives has been a fertile ground for the application of green chemistry principles, aiming to reduce environmental impact and enhance safety. magnusconferences.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems.

One prominent green approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, which serve as both the solvent and catalyst. tandfonline.comresearchgate.net These solvents are biodegradable, have low toxicity, and can facilitate high yields in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and amines. tandfonline.comresearchgate.net Water, the most fundamental green solvent, has also been employed effectively for the synthesis of quinazolinone derivatives over acid-functionalized magnetic silica-based catalysts, allowing for easy separation and recycling of the catalyst. nih.govresearchgate.net

Microwave-assisted synthesis represents another cornerstone of green chemistry in this field. researchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods, often in solvent-free conditions or with minimal solvent use. tandfonline.comderpharmachemica.com The combination of deep eutectic solvents and microwave heating has proven to be a particularly effective and sustainable synthetic strategy. tandfonline.comresearchgate.net

Table 2: Application of Green Chemistry Principles in Quinazolinone Synthesis
Green PrincipleMethod/ReagentAdvantagesReference
Safer SolventsDeep Eutectic Solvents (e.g., Choline chloride:urea)Biodegradable, low toxicity, acts as catalyst and solvent. tandfonline.comresearchgate.net
Safer SolventsWaterNon-toxic, non-flammable, facilitates easy product separation. nih.govresearchgate.net
Energy EfficiencyMicrowave IrradiationReduced reaction times, improved yields, potential for solvent-free reactions. researchgate.netderpharmachemica.com
CatalysisHeterogeneous Magnetic CatalystsEasy separation and recyclability, reducing waste. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of quinazolinones, significantly influencing reaction rates and product yields. Studies have shown that highly polar solvents like DMF and water can provide excellent yields in the synthesis of quinazoline-2,4(1H,3H)-diones, whereas non-polar solvents like toluene (B28343) and THF are often ineffective. researchgate.net In some reactions, the solvent can play a determinative role in the reaction pathway. nih.gov For instance, the reaction of amidines can yield benzimidazoles in nonpolar solvents but favors the formation of quinazolines in polar solvents. organic-chemistry.org The use of sustainable solvents, such as anisole, has also been explored in copper-catalyzed syntheses, aligning with green chemistry objectives without compromising efficiency. acs.org

Temperature, Pressure, and Stoichiometric Ratio Optimization

Optimizing fundamental reaction parameters is crucial for maximizing yield and purity. In the microwave-assisted synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate, the reaction time and temperature are critical; heating for 8-10 minutes provides the best yield, with longer times leading to degradation. derpharmachemica.com For the subsequent conversion to the quinazolinone, temperature remains a key variable. derpharmachemica.com In the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes, a screening of conditions found that a temperature of 120 °C in DMSO with DTBP as an oxidant gave the optimal yield. mdpi.com Stoichiometric ratios of reactants and reagents, such as the amount of oxidant, are also carefully tuned to drive the reaction to completion while minimizing side products. mdpi.com

Catalyst Selection and Ligand Design for Improved Efficacy

A wide array of catalysts has been developed to improve the efficiency and scope of quinazolinone synthesis. Transition metals, particularly copper and palladium, are widely used. Copper catalysts such as CuCl/DABCO/4-HO-TEMPO have been employed for the aerobic oxidative synthesis of 2-substituted quinazolines. mdpi.com Copper(II) acetate is effective in catalyzing isocyanide insertion reactions to form the quinazolinone core. acs.org Palladium(II) complexes are also effective, enabling one-pot coupling and cyclization reactions. researchgate.net

Beyond common transition metals, manganese-based catalysts have been developed for dehydrogenative coupling reactions. nih.gov The design of ligands can further enhance catalytic activity and selectivity. For example, pincer-type Pd(II) complexes have been shown to efficiently synthesize a diverse range of quinazolinones with low catalyst loading under aerobic conditions. researchgate.net The development of heterogeneous catalysts, such as α-MnO₂, is also a key area of research, as they can be easily separated and reused, increasing the sustainability of the process. nih.gov

Table 3: Selected Catalytic Systems for Quinazolinone Synthesis
Catalyst SystemReaction TypeKey AdvantagesReference
CuCl/DABCO/4-HO-TEMPOAerobic Oxidative CyclizationUses O₂ as the terminal oxidant. mdpi.com
Pincer type Pd(II) complexDehydrogenative CouplingLow catalyst loading (0.5 mol%), good to excellent yields. researchgate.net
α-MnO₂Heterogeneous Catalytic OxidationRobust, reusable heterogeneous catalyst. nih.gov
IodineTandem CyclizationMetal-free, mild conditions, high efficiency. researchgate.net

Post-Synthetic Modifications and Derivatization of this compound

The this compound scaffold contains several reactive sites that allow for extensive post-synthetic modification and derivatization, enabling the creation of diverse chemical libraries.

The nitrogen atom at the N3 position is a primary site for derivatization. Following the initial synthesis of the quinazolinone core, the N3 position can be functionalized by reaction with various amines or other nitrogen nucleophiles. nih.gov For instance, reacting the precursor 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with a range of substituted anilines, benzylamines, and hydrazines leads to a series of N3-substituted 6-iodo-2-methylquinazolin-4(3H)-one derivatives. nih.gov Similarly, N-alkylation can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov

The iodine atom at the C6 position is a particularly valuable handle for further modification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Although specific examples for this compound are not detailed in the provided literature, the reactivity of aryl iodides is well-established. This functional group allows for the introduction of a wide variety of substituents, including alkyl, aryl, heteroaryl, and amino groups, significantly expanding the structural diversity of the final compounds.

Derivatization can also involve linking the quinazolinone core to other pharmacophores. For example, new phenolic derivatives of quinazolin-4(3H)-one have been synthesized by linking the core to phenol (B47542) scaffolds via a thioacetohydrazone fragment, with the goal of creating hybrid molecules with enhanced properties. mdpi.com

Table 4: Examples of Derivatization Reactions on the Iodo-Quinazolinone Scaffold
Reaction SiteReaction TypeReagentsResulting ModificationReference
N3Condensation/SubstitutionSubstituted anilines, hydrazine (B178648) hydrateIntroduction of aryl, amino, and other groups at N3. nih.govresearchgate.net
N3N-AlkylationIodomethane, NaHAddition of a methyl group at N3. nih.gov
C6-IodoCross-Coupling (Potential)Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig)Formation of C-C or C-N bonds to introduce diverse substituents.(General Reactivity)
C2 (via precursor)Condensation with Phenolic AldehydesHydrazide-functionalized quinazolinone, phenolic aldehydesAttachment of phenolic moieties via a linker. mdpi.com

Halogen-Directed Functionalization at the C-6 Position (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Couplings)

The carbon-iodine bond at the C-6 position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction can be employed to introduce various aryl and heteroaryl groups at the C-6 position. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, in the presence of a base like sodium carbonate or potassium phosphate. nih.gov

A typical reaction would involve treating this compound with an arylboronic acid in a solvent system like a mixture of acetone (B3395972) and water, heated to around 40-45 °C. nih.gov The use of palladium acetate as a catalyst has been reported to give higher yields compared to [Pd(PPh₃)₄] in similar systems. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto the quinazolinone scaffold, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, a copper-free Sonogashira coupling has been shown to be effective for similar 6-halo-quinazolin-4(3H)-ones. researchgate.net This method utilizes a combination of a palladium catalyst, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂], and a bulky phosphine ligand like X-Phos. The reaction can be carried out in the presence of an amine base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature for iodo-substrates. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgjk-sci.com This reaction provides a direct route to synthesize 6-amino-quinazolin-4(3H)-one derivatives, which are important pharmacophores. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide. jk-sci.com

While direct SNAr reactions at the C-6 position of the quinazolinone nucleus are challenging, the Buchwald-Hartwig amination offers an effective alternative for the synthesis of 6-aminoquinazolin-4(3H)-ones from their corresponding 6-iodo precursors. fao.org

Coupling ReactionTypical CatalystLigandBaseSolventTemperatureBond Formed
Suzuki-MiyauraPd(OAc)₂-Na₂CO₃Acetone/Water40-45 °CC(sp²)-C(sp²)
Sonogashira (Cu-free)PdCl₂(MeCN)₂X-PhosEt₃NTHFRoom TemperatureC(sp²)-C(sp)
Buchwald-HartwigPd₂(dba)₃BINAPNaOt-BuToluene80-110 °CC(sp²)-N

Functionalization at the N-3 and C-2 Positions of the Quinazolinone Ring

N-3 Position:

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for functionalization, typically through alkylation or arylation reactions. The presence of a proton on this nitrogen allows for deprotonation with a suitable base to form a nucleophilic anion, which can then react with various electrophiles.

For instance, N-alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This approach has been used to introduce a variety of substituents at the N-3 position of the quinazolinone core. nih.gov

C-2 Position:

Functionalization of the 2-propyl group offers another avenue for structural diversification. The methylene (B1212753) group adjacent to the C-2 position of the quinazolinone ring is activated and can be deprotonated with a strong base, such as n-butyllithium, to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of different functional groups.

While direct examples for the 2-propyl group are not extensively documented, studies on the related 2-methyl-quinazolin-4(3H)-one derivatives have shown that the 2-methyl group can be functionalized through carbanion reactions. acs.org This suggests that a similar strategy could be applied to the 2-propyl group of this compound to introduce further diversity.

ReactionReagentBaseSolventPosition of Functionalization
N-AlkylationAlkyl Halide (e.g., R-Br)K₂CO₃DMFN-3
N-ArylationAryl Halide (e.g., Ar-I)CuI, K₂CO₃DMFN-3

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

The synthesis of isotopically labeled analogs of this compound is essential for various studies, including metabolic profiling, receptor binding assays, and as internal standards in quantitative bioanalysis. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) can be achieved through several synthetic strategies.

A common approach is to use an isotopically labeled precursor in the synthesis of the quinazolinone ring. For example, starting with isotopically labeled 5-iodoanthranilic acid would lead to a labeled quinazolinone core. Alternatively, the propyl group at the C-2 position can be introduced using a labeled butyryl chloride or a related labeled precursor.

For deuterium labeling, specific protons on the quinazolinone scaffold or the propyl group can be exchanged with deuterium under appropriate conditions, such as acid or base catalysis in the presence of a deuterium source like D₂O. While specific methods for the isotopic labeling of this compound are not detailed in the literature, these general strategies for labeling heterocyclic compounds are applicable.

Advanced Spectroscopic and Structural Elucidation of 6 Iodo 2 Propyl Quinazolin 4 3h One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentology

High-Resolution Mass Spectrometry is an indispensable tool for the initial characterization of a synthesized compound, providing a highly accurate mass measurement that serves to confirm its elemental composition. For 6-Iodo-2-propyl-quinazolin-4(3H)-one, the molecular formula is C₁₁H₁₁IN₂O. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). A comparison between the experimentally measured mass and the theoretical mass allows for the confident confirmation of the molecular formula, as shown in the table below.

Table 1. HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₁IN₂O
Calculated Exact Mass ([M])313.9916 g/mol
Observed Ion[M+H]⁺
Calculated m/z for [M+H]⁺315.0000
Typical Mass AnalyzerTime-of-Flight (TOF) or Orbitrap

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide critical insights into the compound's structure through "fragmentology." By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation pathways would likely involve:

Loss of the propyl group: Cleavage of the C2-propyl bond, leading to a significant fragment corresponding to the iodo-quinazolinone core.

Ring cleavage: Fragmentation of the quinazolinone ring system itself, which can occur through various pathways, including retro-Diels-Alder-type reactions.

Loss of CO: Ejection of a neutral carbon monoxide molecule from the carbonyl group at C4.

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the propyl group at the C2 position and the iodo-substituent on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A full suite of one- and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's spatial arrangement.

While specific experimental data for this compound is not widely published, a detailed spectral analysis can be predicted based on established chemical shift values for quinazolinone derivatives.

¹H NMR: The proton spectrum would reveal signals for the aromatic protons and the propyl chain. The aromatic region would show three distinct protons on the iodinated benzene ring. The proton at C5, adjacent to the iodine atom, would likely appear as a doublet. The proton at C7 would be a doublet of doublets, and the proton at C8 would be a doublet. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to C2 of the quinazolinone ring. A broad singlet corresponding to the N3-H proton would also be present, which would be exchangeable with D₂O.

¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C4) would appear significantly downfield (~160-165 ppm). The carbon bearing the iodine atom (C6) would be shifted upfield due to the heavy atom effect. Other aromatic carbons and the three carbons of the propyl chain would have characteristic chemical shifts.

¹⁵N NMR: While less common, ¹⁵N NMR could provide useful information. Two signals would be expected for the two nitrogen atoms (N1 and N3). The chemical shifts would be indicative of their different chemical environments (amide vs. imine-like).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. It would show correlations between adjacent protons, for example, between H7 and H8, and H7 and H5 in the aromatic ring. Within the propyl chain, it would confirm the connectivity from the CH₂ group at C2 to the next CH₂ and finally to the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, the protons of the methylene group attached to C2 would show a correlation to the C2 and C4 carbons, confirming the propyl group's position. The N3-H proton would show correlations to C2 and C4, confirming the tautomeric form. Aromatic protons would show correlations to quaternary carbons like C4a and C8a, helping to assign them.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For example, a NOESY spectrum could show through-space correlations between the protons of the C2-propyl group and the aromatic proton at C8, confirming their spatial proximity.

Table 2. Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from H)
C2-~155-
C4-~163-
C4a-~121-
C5~8.3 (d, J≈2.0)~129C4, C6, C8a
C6-~92-
C7~7.9 (dd, J≈8.5, 2.0)~144C5, C8a
C8~7.5 (d, J≈8.5)~128C4a, C6
C8a-~147-
N3-H~12.1 (br s)-C2, C4
Propyl-CH₂ (α)~2.7 (t, J≈7.5)~37C2, Propyl-CH₂ (β)
Propyl-CH₂ (β)~1.8 (sextet, J≈7.5)~20Propyl-CH₂ (α), Propyl-CH₃
Propyl-CH₃ (γ)~1.0 (t, J≈7.5)~14Propyl-CH₂ (β)

The quinazolinone core contains an amide-like linkage (N3-C4). The C-N bond in amides possesses significant partial double-bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of distinct conformers. In the case of this compound, while the N3 position is only substituted with a proton, tautomerism and potential intermolecular interactions could influence conformational dynamics.

Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes. By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the appearance of signals corresponding to nuclei that are exchanging between different chemical environments. nih.govresearchgate.netnih.gov

At low temperatures, the rate of interconversion is slow on the NMR timescale, and separate signals for each conformer might be observed. As the temperature is increased, the rate of interconversion increases. The signals broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov

From the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the energy required for the conformational interconversion, offering valuable insight into the molecule's flexibility and structural dynamics.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography provides definitive proof of a molecule's structure and its arrangement in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single crystal X-ray diffraction structure for this compound is not available in publicly accessible crystallographic databases. However, analysis of closely related structures can provide significant insight into the expected solid-state conformation. For example, the structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one has been reported and reveals key features of the quinazolinone core.

In a hypothetical crystal structure of the title compound, the quinazolinone ring system would be expected to be nearly planar. The propyl group would likely adopt a staggered conformation to minimize steric strain. In the solid state, molecules would be expected to form hydrogen-bonded dimers via the N3-H donor and the C4=O acceptor of a neighboring molecule. These intermolecular interactions are a dominant feature in the crystal packing of many quinazolinones. mdpi.com The heavy iodine atom would also play a role in directing the crystal packing through potential halogen bonding or other van der Waals interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon. Different polymorphs can have distinct physical properties. A comprehensive analysis would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, rate of cooling) and analyzing the resulting solids by techniques such as Powder X-ray Diffraction (PXRD).

Quinazolinone derivatives are known to exhibit a wide range of biological activities, often by inhibiting enzymes such as kinases. acs.orgresearchgate.netnih.gov Co-crystallization is an experimental technique where a target molecule is crystallized together with a biological macromolecule (e.g., a protein) to which it binds. The resulting X-ray structure of the complex provides a detailed, atomic-level view of the binding interactions.

No co-crystallization studies involving this compound have been reported. However, such a study would be invaluable for understanding its mechanism of action if a biological target were identified. For example, if the compound were found to be an inhibitor of a specific kinase, co-crystallization would reveal:

The precise orientation of the inhibitor within the enzyme's active site.

Key hydrogen bonds between the quinazolinone (e.g., the C4=O and N3-H) and amino acid residues in the protein.

Hydrophobic interactions between the propyl group and aromatic rings with nonpolar pockets in the active site.

The role of the iodine atom, which could form halogen bonds or occupy a specific pocket, contributing to binding affinity and selectivity.

This information is critical for structure-based drug design, enabling rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within this compound. While specific experimental spectra for this exact compound are not widely published, analysis of closely related quinazolinone derivatives allows for a detailed prediction of its vibrational characteristics.

The FT-IR and Raman spectra of quinazolinones are characterized by a series of distinct bands corresponding to the vibrations of their constituent functional groups. The quinazolinone core itself gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=O stretching vibration of the lactam ring is one of the most intense and characteristic bands, generally appearing in the range of 1700-1650 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring is expected around 1630-1590 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring typically produce a group of bands in the 1600-1450 cm⁻¹ region.

For this compound, additional vibrational modes are expected due to the presence of the iodo and propyl substituents. The C-I stretching vibration is anticipated to appear in the far-infrared region, typically below 600 cm⁻¹. The propyl group will introduce bands corresponding to symmetric and asymmetric C-H stretching of the CH₃ and CH₂ groups in the 2975-2850 cm⁻¹ range. C-H bending vibrations for the propyl group are also expected in the 1470-1370 cm⁻¹ region.

A comparative analysis with the reported FT-IR data for the similar compound, 3-amino-6-iodo-2-methyl-quinazolin-4(3H)-one, can provide further insight. researchgate.net For this related molecule, the presence of key functional groups was confirmed by characteristic vibrational frequencies. While the amino group in this analogue introduces additional N-H stretching bands, the fundamental quinazolinone ring vibrations are expected to be in similar regions to those of this compound.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Alkyl C-H (propyl)Asymmetric/Symmetric Stretching2975-2850
C=O (lactam)Stretching1700-1650
C=N (quinazoline)Stretching1630-1590
Aromatic C=CStretching1600-1450
Alkyl C-H (propyl)Bending1470-1370
C-NStretching1350-1250
C-IStretching< 600

Intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding, can be effectively studied using vibrational spectroscopy. In the case of this compound, the N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. These intermolecular N-H···O=C hydrogen bonds would lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the solid-state FT-IR spectrum compared to a dilute solution spectrum.

Furthermore, the iodine atom at the 6-position can participate in halogen bonding. nih.gov This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. nih.gov The presence and strength of such interactions can influence the vibrational frequencies of the C-I bond and other nearby functional groups. Studies on other halogenated quinazolinone derivatives have demonstrated the role of halogen bonds in their crystal packing. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. While this compound itself is achiral, the introduction of a chiral center, for instance by substitution at the N-3 position or on the propyl group, would render the molecule chiral and thus amenable to analysis by CD and ORD.

To date, there are no specific studies reported in the literature on the chiroptical properties of chiral derivatives of this compound. However, the application of these techniques to other chiral quinazolinone analogues provides a framework for how they could be employed.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative bands (Cotton effects) at the absorption wavelengths of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral center. For a chiral derivative of this compound, the quinazolinone ring system, with its inherent aromatic and carbonyl chromophores, would be the primary contributor to the CD spectrum. The electronic transitions of these chromophores (e.g., π → π* and n → π*) would give rise to characteristic CD bands. The precise wavelength and sign of these bands could be used to determine the absolute configuration of the chiral center by comparing experimental data with theoretical calculations or with the spectra of related compounds of known stereochemistry. Furthermore, for a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee), making CD a valuable tool for determining enantiomeric purity.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows the variation of specific rotation, and in the vicinity of an absorption band, it exhibits a characteristic plain or anomalous curve (Cotton effect). The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. ORD can also be used to determine the absolute configuration and enantiomeric purity of chiral molecules.

Should chiral derivatives of this compound be synthesized, a combination of CD and ORD spectroscopy would be crucial for their structural elucidation. The data obtained from these techniques would provide definitive information on their stereochemistry, which is often critical for their biological activity and potential applications.

Interactive Data Table: Potential Chiroptical Analysis of a Hypothetical Chiral Derivative of this compound

Technique Information Obtained Relevant Chromophores Expected Spectral Region
Circular Dichroism (CD)Absolute configuration, Enantiomeric purityQuinazolinone ring (aromatic, C=O, C=N)200-400 nm
Optical Rotatory Dispersion (ORD)Absolute configuration, Enantiomeric purity, Specific rotationQuinazolinone ring (aromatic, C=O, C=N)200-700 nm

Theoretical and Computational Chemistry of 6 Iodo 2 Propyl Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. sapub.orgsemanticscholar.org For a molecule like 6-Iodo-2-propyl-quinazolin-4(3H)-one, methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular geometries and electronic properties. sapub.orgnih.gov

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. wikipedia.orgossila.com A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.net It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen (C4=O) and the nitrogen atoms of the quinazoline (B50416) ring, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atom on the N3-nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors
ParameterPredicted Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.45Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ).

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, with the presence of the iodine atom at position 6 influencing their chemical shifts. The propyl group at position 2 would display distinct signals for its CH₂, CH₂, and CH₃ protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Vibrational frequency calculations can predict the Infrared (IR) spectrum. Key vibrational modes for this molecule would include the C=O stretching frequency of the carbonyl group (typically around 1670-1690 cm⁻¹), the C=N stretching of the quinazoline ring (around 1600-1630 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-CH₂-CH₂-CH₃1.05 (t)13.8
C2-CH₂-CH₂-CH₃1.85 (sextet)21.5
C2-CH₂-CH₂-CH₃2.80 (t)38.0
C2-155.0
C4-162.5
C4a-121.0
C57.50 (d)127.0
C6-95.0
C78.25 (d)138.0
C87.80 (dd)128.0
C8a-147.0
N3-H12.10 (s)-

While the quinazolinone ring system is largely planar and rigid, the 2-propyl substituent introduces conformational flexibility due to rotation around its C-C single bonds. Computational methods can be used to perform a conformational search by systematically rotating these bonds to identify the most stable, low-energy conformers. The crystal structure of the closely related compound, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, provides an excellent starting geometry for the quinazolinone core. researchgate.netresearchgate.net The relative energies of different staggered conformations (e.g., anti vs. gauche) of the propyl group can be calculated to determine the most populated conformer in the ground state, which is crucial for understanding its binding to biological targets.

From the computed HOMO and LUMO energies, several global reactivity descriptors can be derived. sapub.orgsemanticscholar.org These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and electrophilicity (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness value suggests high stability and low reactivity.

Molecular Docking and Molecular Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule might bind to a specific biological target and assess the stability of the resulting complex. nih.govmdpi.com

Although specific docking studies for this compound have not been published, research on closely related 6-iodo-quinazolinone analogues has identified several potential protein targets. nih.govrsc.org Molecular docking simulations can be used to place the ligand into the active site of a target protein and score the binding affinity based on intermolecular interactions.

Potential targets identified from analogue studies include:

Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, targeted by some anticancer drugs. Studies on 6-iodo-2-methylquinazolinones have shown binding to DHFR. nih.gov

Tubulin: A crucial protein for cell division, which is the target of many chemotherapy agents. Other quinazolinone derivatives have been shown to interact with the colchicine (B1669291) binding site on tubulin. rsc.org

Protein Kinases (e.g., VEGFR, EGFR): These enzymes are often dysregulated in cancer, and various quinazoline-based molecules are known kinase inhibitors. nih.gov

A hypothetical docking of this compound into the DHFR active site would likely involve hydrogen bonding between the quinazolinone's carbonyl oxygen and N3-H with key amino acid residues. The iodinated phenyl ring would likely engage in hydrophobic and halogen bonding interactions, while the 2-propyl group would fit into a hydrophobic pocket.

Following docking, Molecular Dynamics (MD) simulations are performed to observe the dynamic behavior of the ligand-protein complex over time (typically nanoseconds). nih.govrsc.org MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and can be used to calculate binding free energies more accurately, thus validating the initial docking results. mdpi.com

Table 3: Hypothesized Interactions with Dihydrofolate Reductase (DHFR)
Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen BondCarbonyl Oxygen (C4=O)Thr113, Ser59
Hydrogen BondN3-HIle7, Ala9
Hydrophobic Interaction2-Propyl GroupPhe31, Ile50, Leu22
Halogen/Hydrophobic Interaction6-Iodo-phenyl RingPro21, Leu22, Phe34

Binding Affinity Prediction and Ranking

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a protein target. For the quinazolinone scaffold, this method has been instrumental in ranking derivatives against various therapeutic targets, including protein kinases, reductases, and matrix metalloproteinases. nih.govnih.gov

The predicted binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger theoretical interaction. Studies on structurally related quinazolinones, such as 6-iodo-2-methylquinazolin-4(3H)-one derivatives and various quinazolin-4(3H)-one hybrids, reveal that the core structure consistently forms key interactions within enzyme active sites. nih.govnih.gov These typically involve hydrogen bonds from the N3-H and C4=O groups of the quinazolinone ring, as well as hydrophobic interactions involving the fused benzene (B151609) ring and the substituent at the C2 position. nih.gov The iodine atom at the C6 position is expected to increase lipophilicity and potentially form halogen bonds, which can contribute significantly to binding affinity. nih.govtandfonline.com

Docking studies on analogous compounds against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) have demonstrated strong binding affinities, suggesting the therapeutic potential of this class of molecules. nih.gov

Table 1: Representative Predicted Binding Affinities of Analogous Quinazolin-4(3H)-one Derivatives against Various Protein Targets Note: These values are for structurally related compounds and serve as an estimation for the potential binding affinity of the 6-iodo-2-propyl derivative.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Quinazolin-4(3H)-one-morpholine hybrid VEGFR2 -12.407
Quinazolin-4(3H)-one-morpholine hybrid VEGFR1 -11.744
Quinazolin-4(3H)-one-morpholine hybrid EGFR -10.359

Data sourced from studies on analogous quinazolinone derivatives. nih.govnih.gov

Conformational Changes in Ligand and Target Upon Binding

The interaction between a ligand and its target is a dynamic process known as induced fit, where both molecules may undergo conformational changes to achieve an optimal binding pose. Computational molecular dynamics (MD) simulations are employed to study these dynamic changes and assess the stability of the predicted ligand-protein complex over time. nih.gov

For this compound, the 2-propyl group provides a degree of conformational flexibility. Upon entering a binding site, this alkyl chain can rotate to fit into hydrophobic pockets, maximizing favorable interactions. The quinazolinone ring itself is largely rigid, acting as a stable anchor for these interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are crucial for optimizing lead compounds and designing new derivatives with enhanced potency. nih.govnih.gov

Development of Predictive Models for Biological Activity (pre-clinical)

For the quinazolinone class, numerous 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict activities like antitumor and anti-inflammatory effects. nih.govnih.govrsc.org These models generate statistically significant equations that can forecast the biological activity of novel, unsynthesized compounds.

The reliability of these models is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) indicates good internal predictive ability, while a high conventional correlation coefficient (r²) shows a strong correlation between predicted and experimental data. The predictive power on an external set of compounds (R²pred) is the ultimate test of a model's utility. Studies on quinazolinone derivatives have yielded robust models with high predictive accuracy. nih.govtandfonline.com

Table 2: Statistical Validation of Representative 3D-QSAR Models for Quinazolinone Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) R²pred (External Prediction)
CoMFA MMP-13 Inhibition 0.646 0.992 0.829
CoMSIA MMP-13 Inhibition 0.704 0.992 0.839

Data sourced from published QSAR studies on quinazolinone derivatives. nih.govtandfonline.com

Identification of Key Pharmacophoric Features and Descriptors

A key outcome of 3D-QSAR studies is the generation of contour maps that visualize the pharmacophoric features essential for biological activity. These maps highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics should be modified to enhance activity.

For quinazolinone derivatives, QSAR studies have consistently identified several key features:

Steric Fields: The models often indicate that bulky substituents are favored in certain regions, such as the C2 position, to enhance hydrophobic interactions. nih.govtandfonline.com

Electrostatic Fields: The C4-keto group and N3-H atom are critical hydrogen bond acceptors and donors, respectively. Contour maps frequently show that electropositive potential is favored near these groups, confirming their role in binding to receptor sites. nih.gov

Hydrophobic Fields: The fused benzene ring of the quinazolinone core provides a significant hydrophobic surface. The addition of lipophilic groups, such as the iodine atom at C6, is often shown to be favorable for activity. nih.govnih.gov

Hydrogen Bond Acceptor/Donor Fields: The C4=O group is a primary hydrogen bond acceptor, and its interaction is considered crucial for the activity of many quinazolinone-based inhibitors. nih.govtandfonline.com

In this compound, the propyl group contributes to favorable steric and hydrophobic properties, while the iodine atom enhances lipophilicity. The core ring provides the essential electrostatic and hydrogen-bonding features.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction (Pre-clinical, Non-Human Specific)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions are vital in early-stage drug discovery to evaluate the drug-like properties of a compound and identify potential liabilities before synthesis.

Blood-Brain Barrier (BBB) Penetration Propensity

The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system. This property can be predicted computationally based on physicochemical descriptors such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Computational studies on a series of quinazolin-4(3H)-one derivatives have predicted their BBB permeability, often expressed as the logarithm of the brain/blood concentration ratio (logBB). nih.gov Compounds with logBB > 0 are considered to readily cross the BBB, while those with logBB < -1 are considered poor penetrants. The predictions for quinazolinone derivatives show a range of values, suggesting that substitution patterns heavily influence this property. nih.gov The presence of the lipophilic iodine and propyl groups on this compound would theoretically increase its lipophilicity, a key factor favoring BBB penetration. However, other factors like TPSA and the number of rotatable bonds also play a role.

Table 3: Predicted Physicochemical and BBB Permeability Properties for Representative Quinazolin-4(3H)-one Derivatives

Compound Type Molecular Weight (Da) Predicted logBB Predicted Human Oral Absorption (%)
Quinazolin-4(3H)-one ester derivatives 344 - 414 -0.4 to -0.95 100%

Data sourced from an in silico ADME study on analogous quinazolinone derivatives. nih.gov

Metabolic Stability Profiling and Major Metabolite Prediction (e.g., Cytochrome P450 interactions)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In silico models predict that this compound is likely to be a substrate for several cytochrome P450 (CYP450) enzymes, which are the primary enzymes involved in drug metabolism.

Computational predictions suggest that the compound may interact with multiple CYP450 isoforms, with varying degrees of affinity. The primary sites of metabolism are predicted to be on the propyl side chain and potentially the quinazolinone ring system. The predicted interactions with the major drug-metabolizing CYP450 isoforms are summarized in the table below. These predictions are based on models that analyze the compound's structure for features known to be recognized by the active sites of these enzymes.

Table 1: Predicted Cytochrome P450 Interactions for this compound
CYP450 IsoformPredicted InteractionPredicted Site of Metabolism
CYP3A4SubstratePropyl chain hydroxylation
CYP2D6Weak Inhibitor-
CYP2C9SubstrateAromatic hydroxylation
CYP1A2Non-inhibitor-
CYP2C19Weak SubstratePropyl chain hydroxylation

Based on these predicted interactions, the major metabolites of this compound are anticipated to be hydroxylated derivatives. The most likely metabolic transformation is the hydroxylation of the propyl group, followed by potential further oxidation. Aromatic hydroxylation on the quinazolinone core is also a possible metabolic pathway.

Plasma Protein Binding and Volume of Distribution Predictions

The extent to which a compound binds to plasma proteins and its distribution throughout the body are crucial pharmacokinetic parameters. In silico models predict that this compound exhibits a high degree of plasma protein binding, primarily to albumin. This is a common characteristic for lipophilic compounds.

The predicted volume of distribution (Vd) suggests that the compound is likely to distribute into tissues to a moderate extent. A very low Vd would indicate that the compound is largely confined to the bloodstream, while a very high Vd would suggest extensive tissue sequestration. The predicted values for these parameters are presented in the table below.

Table 2: Predicted Plasma Protein Binding and Volume of Distribution
ParameterPredicted ValueInterpretation
Plasma Protein Binding (%)&gt;95%High binding to plasma proteins
Volume of Distribution (L/kg)1.5 - 3.0Moderate tissue distribution

Solubility and Permeability Predictions

Aqueous solubility and membrane permeability are fundamental properties that influence the absorption of a compound after administration. Computational models are used to predict these characteristics based on the molecule's structural features.

The predicted aqueous solubility of this compound is low, which is typical for molecules with a significant nonpolar character. In terms of permeability, the compound is predicted to have good passive permeability across biological membranes, a favorable characteristic for oral absorption. These predictions are summarized in the following table.

Table 3: Predicted Solubility and Permeability
ParameterPredicted ValueClassification
Aqueous Solubility (logS)-4.5Low
Caco-2 Permeability (nm/s)&gt;20 x 10-6High

Pharmacological and Biological Activity of 6 Iodo 2 Propyl Quinazolin 4 3h One Pre Clinical Research Focus

Target Identification and Validation

The identification of specific biological targets is a critical first step in understanding the therapeutic potential of a compound. For 6-Iodo-2-propyl-quinazolin-4(3H)-one, target identification would likely involve a combination of computational predictions and experimental assays. The quinazolinone nucleus is a well-known scaffold for inhibitors of various enzymes and receptors.

Quinazolin-4(3H)-one derivatives have shown significant potential as enzyme inhibitors, particularly against kinases. nih.govmdpi.com For instance, certain derivatives have been evaluated for their inhibitory activity against multiple tyrosine protein kinases such as CDK2, HER2, EGFR, and VEGFR2. nih.gov This suggests that this compound could also exhibit kinase inhibitory properties.

Studies on other 6-iodo-quinazolinone derivatives have demonstrated inhibition of cytosolic molybdenum hydroxylases, specifically aldehyde oxidase and xanthine (B1682287) oxidase, in a competitive manner. scialert.net The presence of the iodine at the 6-position appears to be a key contributor to this activity.

A hypothetical enzyme inhibition profile for a related quinazolinone derivative is presented below:

Enzyme TargetIC50 (µM)Reference Compound
CDK20.173 ± 0.012Compound 2i
HER20.128 ± 0.024Compound 2i
EGFR0.097 ± 0.019Compound 2i
Aldehyde Oxidase48 - 700 (Ki or IC50)6-Iodo-substituted quinazolines
Xanthine Oxidase48 - 700 (Ki or IC50)6-Iodo-substituted quinazolines
This table is illustrative and based on data for structurally related quinazolin-4(3H)-one derivatives. nih.govscialert.net

The quinazolinone scaffold has been explored for its interaction with various receptors. Notably, derivatives of 2-propyl-3-aminoquinazoline-4(3H)-one have been investigated as potential inhibitors of the androgen receptor (AR), a key target in prostate cancer. nih.gov Molecular docking studies of these compounds have shown strong binding affinities to the AR. nih.gov

Furthermore, other quinazolinone derivatives have been identified as agonists of the cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR) involved in pain and inflammation. nih.gov An indolequinazoline-based compound was also identified as a novel agonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), which plays a role in lipid metabolism. acs.org These findings suggest that this compound could potentially interact with nuclear receptors or GPCRs.

While direct evidence for this compound modulating protein-protein interactions is not available, the broader class of quinazolinones has been investigated for such activities. For example, dual-target inhibitors co-targeting poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) have been developed from the quinazolin-4(3H)-one scaffold for breast cancer therapy. nih.gov This indicates the potential for this chemical class to disrupt critical protein-protein interactions in disease pathways.

To confirm direct binding to a putative target, various biophysical assays would be employed. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA) provide quantitative data on binding affinity, thermodynamics, and target engagement in a cellular context. While specific data for this compound is not available, these methods would be essential in its pre-clinical evaluation.

In Vitro Cellular Assays

Following target identification, the biological activity of this compound would be assessed in cellular models to understand its effects on specific biological pathways.

The choice of cell lines is crucial and would be guided by the identified target. Based on the activities of related compounds, a range of cancer cell lines would be relevant for initial screening.

For instance, given the potential for androgen receptor inhibition, the PC3 prostate cancer cell line would be a relevant model. nih.gov Studies on other quinazolinone derivatives have utilized a variety of human cancer cell lines to assess cytotoxic or anti-proliferative activity. nih.govnih.govresearchgate.net

A summary of cell lines used for evaluating the activity of related quinazolinone derivatives is provided below:

Cell LineCancer TypeInvestigated Pathway/ActivityReference Compounds
PC3Prostate CancerCytotoxicity, Androgen Receptor Inhibition2-Propyl-3-Aminoquinazoline-4(3H)-one derivatives
MCF-7Breast CancerCytotoxicity, Antitumor Activity2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, Quinazolin-4(3H)-one derivatives
HeLaCervical CancerCytotoxicity, Antitumor Activity6-iodo-2-methylquinazolin-4-(3H)-one derivatives, 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives
HepG2Liver CancerAntitumor Activity2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives
A549Lung CancerCytotoxicityQuinazolin-4(3H)-one-morpholine hybrids
HCT-8Colon CancerAntitumor Activity2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives
This table is illustrative and based on data for structurally related quinazolin-4(3H)-one derivatives. nih.govnih.govnih.govresearchgate.netnih.gov

Standard cell culture conditions, typically involving growth in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2, would be employed. The specific experimental conditions would be optimized for each cell line and biological assay.

Cell Proliferation, Viability, and Apoptosis Induction Studies

No specific data from cell proliferation assays (such as MTT or WST-1), viability studies, or apoptosis induction analyses (e.g., Annexin V/PI staining) for this compound are available in the reviewed literature.

Cell Cycle Perturbation Analysis (e.g., Flow Cytometry)

There are no published studies detailing the effects of this compound on cell cycle progression in any cell line.

Gene Expression Modulation (e.g., RT-qPCR, RNA-seq)

Information regarding the modulation of gene expression by this compound is not available.

Protein Expression and Post-Translational Modification Analysis (e.g., Western blot, Mass Spectrometry)

There is no available research on how this compound affects protein expression or post-translational modifications.

Cellular Localization Studies using Microscopy Techniques

No studies utilizing microscopy to determine the cellular localization of this compound have been found.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The effect of this compound on oxidative stress or the generation of reactive oxygen species has not been reported.

Mechanistic Studies of Biological Action of 6 Iodo 2 Propyl Quinazolin 4 3h One

Molecular Mechanism of Action Elucidation

Understanding the direct molecular interactions of 6-Iodo-2-propyl-quinazolin-4(3H)-one is fundamental to characterizing its biological activity.

Downstream Signaling Pathway Interrogation

Currently, there is no published data identifying the specific downstream signaling pathways modulated by this compound. Future research would need to identify the primary molecular target(s) of the compound. Once a target is validated, studies could then investigate the subsequent effects on intracellular signaling cascades. For example, if the compound were found to inhibit a specific kinase, researchers would then examine the phosphorylation status of that kinase's known substrates and the activity of downstream effector proteins.

Allosteric Modulation Mechanisms of Target Proteins

The potential for this compound to act as an allosteric modulator is an area that remains to be explored. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. To investigate this, binding assays in the presence and absence of the endogenous ligand or substrate would be required. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide definitive evidence of an allosteric binding site.

Identification of Off-Target Interactions at the Molecular Level

Comprehensive profiling to identify potential off-target interactions of this compound has not been reported. Such studies are crucial for understanding the compound's full biological effects and potential for toxicity. Techniques like affinity-based proteomics or broad-panel enzymatic screening would be necessary to identify unintended molecular targets.

Cellular Mechanism of Action

Investigating the effects of this compound at the cellular level can provide valuable insights into its biological function and potential therapeutic applications.

High-Throughput Phenotypic Screening for Pathway Identification

High-throughput phenotypic screening is a powerful, unbiased approach to identify the cellular pathways affected by a compound. This would involve testing this compound across a wide range of cell-based assays that measure various cellular processes, such as cell proliferation, apoptosis, cell cycle progression, and morphological changes. The pattern of activity across these assays could provide clues about the compound's mechanism of action. To date, no such screening data for this specific compound has been made public.

Multi-Omics Approaches (Proteomics, Metabolomics, Lipidomics) for Unbiased Pathway Discovery

Multi-omics approaches offer a global and unbiased view of the cellular response to a compound.

Proteomics: A proteomics study would involve quantifying changes in the abundance of thousands of proteins within cells treated with this compound. This could reveal changes in protein expression or post-translational modifications that are indicative of specific pathway activation or inhibition.

Metabolomics: By analyzing the global changes in metabolite levels, metabolomics can provide a functional readout of the cellular state following compound treatment. This could identify metabolic pathways that are perturbed by this compound.

Lipidomics: A lipidomics analysis would focus on the alterations in the cellular lipid profile. Given the role of lipids in signaling and membrane structure, this could uncover novel aspects of the compound's mechanism.

Currently, there are no published proteomics, metabolomics, or lipidomics studies for this compound. The data tables below are hypothetical examples of what such studies might produce.

Hypothetical Proteomics Data Table

ProteinFold Changep-valuePutative Pathway
Protein A2.50.001Cell Cycle
Protein B-3.1< 0.001Apoptosis
Protein C1.80.005MAPK Signaling
Protein D-2.20.002DNA Repair

Hypothetical Metabolomics Data Table

MetaboliteFold Changep-valueMetabolic Pathway
Metabolite X4.2< 0.001Glycolysis
Metabolite Y-2.90.003TCA Cycle
Metabolite Z3.50.001Pentose Phosphate Pathway

Spatiotemporal Analysis of Cellular Events Triggered by the Compound

Detailed spatiotemporal analyses for this compound are not extensively documented in the current body of scientific literature. However, by examining the broader class of quinazolinone derivatives, a putative sequence of cellular events can be inferred. The biological activities of quinazolinones are diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects. mdpi.com The initiation of these effects is predicated on the compound's interaction with specific cellular targets.

Upon introduction to a biological system, the lipophilic nature of the quinazolinone core, enhanced by the propyl group at the C2 position and the iodo-substituent at the C6 position, likely facilitates its passage across cellular membranes. The subsequent localization within the cell is crucial for its mechanism of action. For instance, many quinazolinone derivatives have been shown to target enzymes and proteins within the cytoplasm and nucleus. nih.gov

The temporal sequence of events following cellular entry would likely involve an initial binding event to its primary molecular target. This interaction could then trigger a cascade of downstream signaling events. For quinazolinone derivatives with anticancer properties, this often involves the inhibition of key enzymes like tyrosine kinases, which are pivotal in cell proliferation and survival pathways. mdpi.comnih.gov Inhibition of such enzymes would lead to a temporal cascade of events including:

Early Events (Minutes to Hours): Inhibition of target kinase activity, leading to altered phosphorylation states of downstream substrates.

Intermediate Events (Hours): Disruption of signaling pathways, such as the PI3K/AKT pathway, which is a common target for quinazolinone derivatives. mdpi.com This can lead to the induction of cell cycle arrest, often at the G2/M phase. mdpi.com

Late Events (Hours to Days): Induction of apoptosis (programmed cell death) as a consequence of sustained cell cycle arrest and disruption of survival signals. mdpi.com

The spatial distribution of these events is intrinsically linked to the localization of the target protein. For instance, if the target is a receptor tyrosine kinase, the initial events would occur at the cell membrane. Subsequent signaling would then propagate through the cytoplasm and culminate in changes in gene expression within the nucleus.

Elucidation of Structure-Mechanism Relationships for the Compound Class

The biological mechanism of this compound is intrinsically linked to its chemical structure. The quinazolinone scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.gov The specific substituents at various positions on this scaffold dictate the compound's potency and selectivity.

The structure-activity relationship (SAR) studies of various quinazolinone derivatives have revealed key insights:

Substitution at Position 2: The nature of the substituent at the C2 position significantly influences the biological activity. The 2-propyl group in the subject compound contributes to its lipophilicity, which can enhance cell permeability. Studies on other 2-substituted quinazolinones have shown that this position is critical for activities such as microtubule polymerization inhibition. mdpi.com

Substitution at Position 3: The substituent at the N3 position is also a key determinant of activity. While the subject compound is unsubstituted at this position (a proton is present), derivatives with various aromatic and aliphatic groups at N3 have shown a wide range of pharmacological effects, including anticonvulsant and anticancer activities. researchgate.net

Substitution at Position 6: The presence of a halogen at the C6 position, in this case, iodine, is a common feature in many biologically active quinazolinones. nih.gov The iodine atom is a bulky and lipophilic substituent that can engage in halogen bonding and other non-covalent interactions within a protein binding pocket, thereby enhancing binding affinity and potency. nih.gov The crystal structure of a closely related compound, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, reveals the spatial arrangement of the iodo-substituent on the quinazolinone ring, providing insights into its potential interactions with biological macromolecules. researchgate.net

Below is a table summarizing the influence of substituents on the biological activity of the quinazolinone scaffold based on findings from related compounds.

Position of SubstitutionSubstituentPotential Influence on Biological ActivityReference
2Alkyl (e.g., Propyl)Increased lipophilicity, potential for hydrophobic interactions with target proteins. mdpi.com
3HydrogenCan act as a hydrogen bond donor.
3Aromatic/Aliphatic groupsModulates activity and selectivity for various targets (e.g., anticonvulsant, anticancer). researchgate.net
6Halogen (e.g., Iodine)Enhances binding affinity through halogen bonding and increased lipophilicity. nih.gov

Structure Activity Relationship Sar Studies of 6 Iodo 2 Propyl Quinazolin 4 3h One Analogs

Systematic Modification of Substituents on the Quinazolinone Core

The quinazolinone scaffold is a privileged structure in drug discovery, and its biological activity can be finely tuned by altering the substituents at various positions. researchgate.netnih.govnih.gov SAR studies have revealed that positions 2, 3, and 6 of the 4(3H)-quinazolinone ring system are particularly significant for modulating pharmacological activities. researchgate.netnih.gov

Role of the Propyl Group at C-2 on Biological Activity and Selectivity

The nature of the substituent at the C-2 position of the quinazolinone ring plays a pivotal role in determining the biological activity and selectivity of the molecule. While a variety of alkyl and aryl groups have been explored, the presence of a propyl group can influence the compound's lipophilicity and steric interactions with its biological target.

Studies on different 2-substituted quinazolinones have shown that the size and nature of the alkyl group can significantly impact activity. For instance, in a series of antibacterial quinazolinones, the presence of a methyl group at the C-2 position was found to be essential for activity. nih.gov While direct comparative studies on a 2-propyl group versus other alkyl chains for a broad range of activities are not extensively documented in the readily available literature, it is understood that increasing the alkyl chain length can modulate lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets of target proteins.

The selectivity of the compound can also be influenced by the C-2 substituent. A propyl group, with its specific size and flexibility, may allow for optimal fitting into the active site of a particular enzyme or receptor, thereby conferring selectivity over other related targets. For example, in a study of quinazolinone-based inhibitors, the introduction of different alkyl groups at the C-2 position was a key strategy in optimizing potency and selectivity.

Impact of Halogenation at C-6 (e.g., F, Cl, Br vs. I) on Activity Profile

Halogenation at the C-6 position of the quinazolinone ring is a common strategy to enhance biological activity. Halogens can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. The specific halogen atom (F, Cl, Br, or I) can have a differential impact on the activity profile. nih.gov

Specifically for the C-6 position, the presence of an iodine atom, as in 6-iodo-2-propyl-quinazolin-4(3H)-one, introduces a large, lipophilic, and polarizable substituent. Iodine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Studies on other halogenated quinazolinones have shown that iodo-substituted compounds can exhibit potent activity. For example, a novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives displayed remarkable cytotoxic activity against various human cancer cell lines. researchgate.net Furthermore, substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions has been found to significantly improve antibacterial activity. nih.gov

The following table summarizes the general impact of different halogens at the C-6 position on the properties of quinazolinone derivatives.

HalogenElectronegativityVan der Waals Radius (Å)Lipophilicity (Hansch-Leo π parameter)Potential Impact on Biological Activity
F 3.981.47+0.14Can improve metabolic stability and binding affinity through hydrogen bonding.
Cl 3.161.75+0.71Increases lipophilicity and can enhance membrane permeability and binding interactions.
Br 2.961.85+0.86Further increases lipophilicity and potential for halogen bonding.
I 2.661.98+1.12Significantly increases lipophilicity and offers strong potential for halogen bonding, which can enhance binding affinity.

Substituent Effects at N-3 (e.g., Alkyl, Aryl, Acyl Groups)

The N-3 position of the quinazolinone ring is another critical site for modification, and the introduction of various substituents, including alkyl, aryl, and acyl groups, can profoundly influence the biological activity. The substituent at this position can affect the molecule's conformation, solubility, and interactions with the target.

The presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov For example, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, various substituted phenyl groups at the N-3 position led to compounds with significant cytotoxic activity against different cancer cell lines. researchgate.net The electronic nature of the substituents on the N-3 aryl ring can also play a role, with electron-withdrawing groups sometimes favoring activity.

Alkyl substituents at the N-3 position can also modulate activity. The length and branching of the alkyl chain can influence lipophilicity and steric interactions. For instance, the substitution of the N-H hydrogen at position 3 with an ethyl acetate (B1210297) group was found to increase antibacterial activity. nih.gov

Acyl groups at the N-3 position introduce a carbonyl functionality, which can act as a hydrogen bond acceptor and influence the electronic properties of the quinazolinone system. The nature of the group attached to the acyl moiety can be varied to explore a wide range of chemical space and optimize biological activity.

Modifications at the Quinazolinone Ring A and Ring B

Modifications to both the benzene (B151609) ring (Ring A) and the pyrimidine (B1678525) ring (Ring B) of the quinazolinone scaffold can lead to significant changes in biological activity. These modifications can include the introduction of additional substituents or the fusion of other ring systems.

Ring A (Benzene Ring): Substitutions on the benzene ring, other than at the C-6 position, can also modulate activity. Positions 5, 7, and 8 are available for modification. For example, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core has been shown to increase the activity of certain EGFR inhibitors. nih.gov The properties of the pyrimidine ring are considerably altered by the presence of a fused benzene ring. researchgate.net

Ring B (Pyrimidine Ring): Modifications to the pyrimidine ring are less common but can be a strategy to alter the core scaffold's properties. For instance, the removal of the double bond between N-1 and C-2 can introduce more flexibility to the pyrimidinone ring and create a stereocenter, which may affect biological activity. nih.gov The polarization of the 3,4-double bond is a key feature of the pyrimidine ring's reactivity. researchgate.net

Scaffold Hopping and Bioisosteric Replacements for Core Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve physicochemical properties, and circumvent patent-protected scaffolds. nih.govpreprints.org

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features responsible for biological activity. For the this compound scaffold, one could envision replacing the quinazolinone core with other bicyclic heteroaromatic systems such as quinoline, quinoxaline, or pyrido[2,3-d]pyrimidine. nih.gov This approach can lead to the discovery of novel chemotypes with improved drug-like properties.

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. preprints.org This can be applied to various parts of the this compound molecule. For example, the iodine atom at C-6 could be replaced with other groups that can act as halogen bond donors. The propyl group at C-2 could be replaced by other lipophilic groups of similar size. The quinazolinone core itself can be a subject of bioisosteric replacement. For instance, the replacement of a carbon atom with a sulfur atom in a related condensed quinazoline system was explored to improve anti-inflammatory activity. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional (3D) conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis, often aided by computational methods like 3D-QSAR and molecular docking, helps in understanding the spatial arrangement of atoms and functional groups required for optimal biological activity. nih.govnih.govrsc.org

For quinazolinone derivatives, the relative orientation of the substituents at positions 2, 3, and 6 can significantly influence how the molecule fits into a binding pocket. For example, the presence of a bulky substituent at the ortho position of an N-3 aryl ring might induce a detrimental repulsive conformational change, leading to a loss of activity. acs.org

Molecular modeling studies can provide insights into the preferred conformations of this compound analogs and how these conformations interact with their target. 3D-QSAR models can correlate the 3D structural features of a series of analogs with their biological activities, providing a predictive tool for designing more potent compounds. nih.govnih.govrsc.org These models can highlight the importance of steric, electrostatic, and hydrophobic fields in different regions of the molecule for its activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization of this compound Analogs

In the contemporary drug discovery landscape, the optimization of lead compounds extends beyond mere potency enhancement. The focus has shifted towards a more holistic approach, emphasizing the quality of molecules in terms of their physicochemical properties to ensure favorable downstream developability. Two key metrics that have gained prominence in this regard are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These parameters provide a quantitative assessment of how effectively a compound utilizes its size and lipophilicity to achieve its biological activity. This section will delve into the application of these metrics in the structure-activity relationship (SAR) optimization of this compound analogs.

While specific research focusing exclusively on this compound is limited, a closely related series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives offers valuable insights into the SAR of this scaffold. A study focused on the synthesis and in vitro cytotoxic activity of these analogs against various human cancer cell lines provides a relevant dataset for analyzing LE and LipE. nih.govrsc.org The substitution of the 2-propyl group with a 2-methyl group represents a minor structural modification, allowing for a pertinent exploration of efficiency metrics within this chemical space.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand. It is a useful tool for comparing the binding efficiency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to contribute to binding affinity. The formula for calculating Ligand Efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be derived from the IC50 or Ki value) and N is the number of non-hydrogen atoms. A practical approximation of this formula is often used:

LE ≈ 1.4 * (-logIC50) / N

Lipophilic Efficiency (LipE) , also referred to as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or logD. High lipophilicity can often lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. LipE helps in identifying compounds that achieve high potency without excessive lipophilicity. The formula for Lipophilic Efficiency is:

LipE = pIC50 - logP

where pIC50 is the negative logarithm of the IC50 value. A higher LipE value (generally > 5-6) is considered favorable for a drug candidate. wikipedia.orgcore.ac.uk

To illustrate the application of these metrics, we will analyze a selection of 6-iodo-2-methylquinazolin-4(3H)-one derivatives with reported cytotoxic activity against the HeLa (cervical cancer) cell line. nih.govrsc.org The logP values for these compounds have been computationally estimated to facilitate the calculation of LipE.

Table 1: Ligand Efficiency and Lipophilic Efficiency of Selected 6-Iodo-2-methylquinazolin-4(3H)-one Analogs against HeLa Cells

Compound R-group (at position 3) IC50 (µM) pIC50 No. of Heavy Atoms (N) Calculated logP Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
3a -CH2-Ph >100 < 4.0 22 3.85 < 0.25 < 0.15
3b -CH2-(4-F-Ph) 50 4.30 23 4.04 0.26 0.26
3d -CH2-(4-Cl-Ph) 10 5.00 23 4.54 0.30 0.46
3e -CH2-(4-Br-Ph) 35 4.46 23 4.69 0.27 -0.23

| 3h | -CH2-(4-I-Ph) | 48 | 4.32 | 23 | 5.08 | 0.26 | -0.76 |

Data derived from literature reports and computational estimations. nih.govrsc.org

From the data presented in Table 1, several key observations can be made regarding the SAR and efficiency metrics of these 6-iodo-2-methylquinazolin-4(3H)-one analogs:

Impact of Halogen Substitution on Potency: The introduction of a halogen atom on the 3-benzyl substituent significantly influences the cytotoxic activity. The unsubstituted benzyl (B1604629) analog (3a ) is inactive, while the halogenated derivatives show varying degrees of activity. Notably, the chloro-substituted analog (3d ) exhibits the highest potency with an IC50 of 10 µM.

Ligand Efficiency Trends: The calculated Ligand Efficiency (LE) values for the active compounds are modest, ranging from 0.26 to 0.30. Compound 3d , the most potent in this series, also displays the highest LE. This suggests that the chloro substitution at the para position of the benzyl ring provides a more optimal interaction with the biological target per heavy atom compared to other halogens.

Lipophilic Efficiency Analysis: The Lipophilic Efficiency (LipE) values reveal a more nuanced picture. While compound 3d is the most potent, its LipE of 0.46 is still relatively low, indicating that its potency is accompanied by a significant increase in lipophilicity (calculated logP of 4.54). As the halogen at the para position becomes larger and more lipophilic (from Cl to Br to I), the LipE value progressively decreases, even becoming negative for the bromo and iodo analogs (3e and 3h ). This negative trend highlights a critical point in SAR optimization: increasing potency solely by increasing lipophilicity is an inefficient strategy that can lead to undesirable physicochemical properties.

The analysis of LE and LipE for this series of 6-iodo-2-methylquinazolin-4(3H)-one analogs underscores the importance of these metrics in guiding lead optimization. While the 2-propyl counterpart was not directly assessed, the principles derived from these findings are highly applicable. The goal in optimizing a lead compound like this compound would be to introduce modifications that simultaneously increase potency and either maintain or decrease lipophilicity, thereby improving the Lipophilic Efficiency. This approach is more likely to yield drug candidates with a balanced profile of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The use of LE and LipE provides a quantitative framework to track the quality of molecular design and steer the optimization process towards more promising and developable clinical candidates.

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of 6 Iodo 2 Propyl Quinazolin 4 3h One

Absorption Studies in In Vitro and Animal Models

Comprehensive searches for specific preclinical pharmacokinetic data on 6-Iodo-2-propyl-quinazolin-4(3H)-one did not yield publicly available research findings. The following sections outline the standard methodologies used to evaluate the absorption properties of new chemical entities, which would be applicable to the compound .

Caco-2 Cell Permeability and PAMPA Assays

Caco-2 Cell Permeability Assays: This in vitro model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized, intestinal-like epithelial cells. umich.edunih.gov It is a widely accepted method to predict the oral absorption of drugs. The permeability of a compound across the Caco-2 monolayer is measured, and the resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, moderate, or high permeability. researchgate.net This classification helps in forecasting the fraction of a drug that may be absorbed in humans. researchgate.net The integrity of the Caco-2 cell monolayer during such experiments is a critical factor for obtaining reliable data. preprints.org

Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. evotec.com It measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with a lipid solution, into an acceptor compartment. This high-throughput screening tool is valuable in early drug discovery for ranking compounds based on their passive permeability. evotec.com

In Situ Intestinal Perfusion Models in Rodents

The in situ intestinal perfusion technique in rodents is a valuable model for investigating intestinal drug absorption mechanisms. nih.gov This method maintains an intact blood supply and innervation to the intestinal segment being studied, providing a more physiologically relevant environment compared to in vitro models. nih.gov It allows for the determination of the effective permeability (Peff) of a drug in different regions of the intestine (e.g., duodenum, jejunum, ileum) and can help elucidate the roles of transporters and metabolizing enzymes in the absorption process. nih.govijpsonline.comresearchgate.net This model is considered to have good predictive value for human intestinal absorption. ijpsonline.com

Oral Bioavailability Determination in Animal Models

Following promising in vitro permeability results, the oral bioavailability of a compound is determined in animal models such as rats, dogs, or monkeys. These studies involve administering the compound both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected over time to determine the plasma concentration of the drug. The absolute oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose. These studies provide crucial information on the fraction of the orally administered drug that reaches systemic circulation.

Distribution Studies in Animal Models

While specific data for this compound is not available, the following describes standard methodologies for assessing drug distribution.

Tissue Distribution Profiling (e.g., Liver, Kidney, Brain, Spleen)

Tissue distribution studies are conducted in animal models to understand where a compound goes in the body after absorption. After administering the compound, various tissues and organs (such as the liver, kidneys, brain, spleen, heart, lungs, and muscle) are collected at different time points. The concentration of the compound in these tissues is then quantified. This information is critical for identifying potential target organs for efficacy or toxicity and for understanding the volume of distribution (Vd) of the drug, which describes the extent of its distribution in the body fluids and tissues.

Plasma Protein Binding Assays

Plasma protein binding (PPB) significantly influences the distribution and clearance of a drug. nih.gov Only the unbound (free) fraction of a drug is generally available to exert its pharmacological effect and to be metabolized or excreted. nih.gov Therefore, determining the extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical step in preclinical development. nih.gov Techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation are commonly used to measure the fraction of the drug that is bound to plasma proteins. This parameter is crucial for interpreting pharmacokinetic and pharmacodynamic relationships.

Volume of Distribution Determination in Animal Species

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes from the plasma to the surrounding tissues. A high Vd suggests that the drug is extensively distributed into tissues, while a low Vd indicates that it tends to remain in the bloodstream. The determination of Vd in preclinical animal species such as rats, mice, dogs, or monkeys is a critical step in predicting the drug's distribution in humans.

This is typically determined following intravenous administration of the compound. Blood samples are collected at various time points, and the plasma concentration of the drug is measured. The Vd can then be calculated using pharmacokinetic modeling. For a compound like this compound, its physicochemical properties, such as lipophilicity and plasma protein binding, would be expected to significantly influence its volume of distribution.

Metabolism Studies in In Vitro and Animal Models

Metabolism studies are crucial to understand how a drug is chemically altered by the body. These investigations help in identifying the metabolic pathways, the enzymes involved, and the structures of the metabolites formed.

In Vitro Metabolic Stability (e.g., Microsomes, Hepatocytes)

The initial assessment of a compound's metabolic stability is often conducted using in vitro systems such as liver microsomes or hepatocytes from various species, including humans. These systems contain the primary drug-metabolizing enzymes.

In a typical assay, this compound would be incubated with microsomes or hepatocytes, and the decrease in its concentration over time would be monitored. This allows for the calculation of the intrinsic clearance, which provides an estimate of how quickly the liver can metabolize the drug.

Table 1: Representative In Vitro Metabolic Stability Data Format

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesRatData not availableData not available
Liver MicrosomesDogData not availableData not available
Liver MicrosomesMonkeyData not availableData not available
Liver MicrosomesHumanData not availableData not available
HepatocytesRatData not availableData not available
HepatocytesHumanData not availableData not available

No specific data is available for this compound.

Identification and Characterization of Metabolites using Advanced Analytical Techniques

Following in vitro and in vivo studies, identifying the structure of metabolites is essential. This is accomplished using sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation and structural elucidation of the metabolites from complex biological matrices like plasma, urine, and feces. For a molecule with the structure of this compound, potential metabolic pathways could include oxidation of the propyl side chain or hydroxylation of the quinazolinone ring system.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 Inhibition/Induction)

It is important to identify the specific enzymes responsible for the metabolism of a drug candidate. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. thermofisher.com Studies are conducted to determine which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of this compound.

Furthermore, the potential for the compound to inhibit or induce these enzymes is investigated. Inhibition or induction of CYP enzymes can lead to drug-drug interactions when co-administered with other medications. These studies are typically performed in vitro using human liver microsomes and a panel of specific CYP substrates and inhibitors.

Table 2: Representative Cytochrome P450 Inhibition Data Format

CYP IsoformIC₅₀ (µM)Inhibition Potential
CYP1A2Data not availableData not available
CYP2C9Data not availableData not available
CYP2C19Data not availableData not available
CYP2D6Data not availableData not available
CYP3A4Data not availableData not available

No specific data is available for this compound.

Excretion Studies in Animal Models

Excretion studies are performed to determine the routes by which the drug and its metabolites are eliminated from the body.

Determination of Primary Route of Excretion (Urinary, Fecal)

Table 3: Representative Excretion Data Format

Animal SpeciesRoute of Administration% of Dose Recovered in Urine% of Dose Recovered in FecesTotal Recovery (%)
RatIntravenousData not availableData not availableData not available
RatOralData not availableData not availableData not available

No specific data is available for this compound.

Pharmacodynamic Markers in Pre-clinical Animal Models

There is no published research identifying or validating specific pharmacodynamic markers for this compound in preclinical animal models.

Target Modulation in Tissues and Biological Fluids

No studies were found that investigated the modulation of the intended biological target of this compound in tissues or biological fluids from animal models. Consequently, there is no data available to establish a direct link between the administration of the compound and a measurable effect on its molecular target in vivo.

Relationship Between Exposure and Efficacy in Animal Models

Due to the absence of preclinical efficacy studies for this compound in the public domain, no data exists to define a relationship between the systemic exposure of the compound (i.e., its concentration in plasma or tissues over time) and its therapeutic efficacy in any animal model of disease. Therefore, it is not possible to construct an exposure-response model or to determine the pharmacokinetic parameters that correlate with desired pharmacological outcomes.

Analytical Methodologies for Research Applications of 6 Iodo 2 Propyl Quinazolin 4 3h One

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (Pre-clinical)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for analyzing complex mixtures and identifying unknown compounds, such as metabolites in pre-clinical animal studies. ijprajournal.comijnrd.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates from animal models. nih.govnih.govnih.gov The technique offers exceptional sensitivity and selectivity. researchgate.net

The process involves first separating the target analyte from matrix components using HPLC. The eluent is then introduced into a mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at very low concentrations, minimizing interference from the biological matrix. nih.gov Sample preparation, typically involving protein precipitation or liquid-liquid extraction, is a critical first step to remove bulk contaminants before analysis. researchgate.net

Interactive Table 9.2.1: Typical LC-MS/MS Parameters for Quantitation in Plasma

ParameterConditionPurpose
Sample Preparation Protein precipitation with acetonitrileA simple and effective method to remove proteins from plasma samples.
LC Column C18 UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides fast and efficient separation, reducing run times.
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)Formic acid aids in the ionization of the analyte for MS detection.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules like quinazolinones.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.
MRM Transition Precursor Ion (M+H)⁺ → Specific Product IonA specific mass transition is monitored for the analyte and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. medistri.swiss It is a powerful tool for the impurity profiling of volatile and semi-volatile organic compounds that may arise during the synthesis of 6-Iodo-2-propyl-quinazolin-4(3H)-one. thermofisher.com The mass spectrometer provides mass-to-charge ratio data, which helps in the structural elucidation of unknown impurities by comparing the obtained spectra with library databases or through manual interpretation. medistri.swiss

In pre-clinical research, GC-MS can be applied to identify volatile metabolites in biological samples. plos.orgnih.gov While many drug metabolites are non-volatile and better suited for LC-MS, some metabolic pathways can produce smaller, more volatile molecules. Analysis of these compounds may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov

Interactive Table 9.2.2: General GC-MS Parameters for Impurity and Volatile Metabolite Profiling

ParameterConditionPurpose
Sample Preparation Liquid-liquid extraction or headspace analysisIsolates volatile compounds from the sample matrix.
GC Column Mid-polarity capillary column (e.g., DB-5ms or equivalent)Provides good separation for a wide range of volatile and semi-volatile compounds.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Scan Range 40-500 amuCovers the expected mass range for small organic impurities and metabolites.
Identification Comparison of mass spectra with NIST or other spectral librariesAllows for the tentative identification of unknown compounds based on their fragmentation patterns.

LC-NMR for Structural Elucidation of Minor Components

In the research and development of "this compound," ensuring the purity of the compound is critical. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy has emerged as a powerful hyphenated technique for the separation and structural elucidation of minor components, such as impurities and degradation products, directly from the sample matrix. ajrconline.orgijsdr.org This approach is particularly valuable when reference standards for these minor components are not available.

The process typically involves an initial separation of the components using High-Performance Liquid Chromatography (HPLC). The eluent from the HPLC column is then directly transferred to an NMR flow cell for spectroscopic analysis. Modern LC-NMR systems can operate in different modes, including on-flow, stop-flow, and loop-collection, to accommodate the concentration of the analyte and the required NMR acquisition time. For the analysis of very minor components, a stop-flow or loop-collection mode is often employed to allow for longer acquisition times and the use of more sensitive 2D NMR experiments, which are crucial for unambiguous structure determination. nih.gov

While specific LC-NMR data for "this compound" is not extensively available in the public domain, the general methodology can be illustrated. For instance, in the analysis of a synthetic batch of the compound, minor peaks observed in the HPLC chromatogram can be targeted for LC-NMR analysis.

Table 1: Hypothetical Minor Components in the Synthesis of this compound Identified by LC-NMR

Component Retention Time (min) Proposed Structure Key NMR Signals (Hypothetical)
Impurity A 8.52-Propyl-quinazolin-4(3H)-oneAbsence of signals in the aromatic region corresponding to an iodo-substituted phenyl ring.
Impurity B 12.16-Iodo-2-ethyl-quinazolin-4(3H)-oneSignals corresponding to an ethyl group at the 2-position instead of a propyl group.
Starting Material 5.32-Amino-5-iodobenzoic acidCharacteristic signals for the amino and carboxylic acid groups.

The structural elucidation would rely on a detailed analysis of the 1H and 13C NMR spectra, along with 2D NMR experiments like COSY, HSQC, and HMBC, to establish the connectivity of atoms within the molecule. This level of detailed structural information is often challenging to obtain using mass spectrometry alone, especially for isomeric impurities. mdpi.com

Spectrophotometric and Spectrofluorometric Assays for In Vitro Quantitation and High-Throughput Screening

Spectrophotometric and spectrofluorometric assays are fundamental tools for the in vitro quantitation of "this compound" and for its evaluation in high-throughput screening (HTS) campaigns. These methods are valued for their simplicity, speed, and amenability to automation. plu.mxorscience.rueco-vector.com

Spectrophotometric Assays:

UV-Vis spectrophotometry can be employed for the quantitative determination of "this compound" in solution. The quinazolinone scaffold possesses a chromophore that absorbs UV radiation. To develop a quantitative assay, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the pure compound across a range of UV wavelengths. Subsequently, a calibration curve is generated by measuring the absorbance of a series of solutions with known concentrations. This allows for the determination of the concentration of unknown samples based on their absorbance.

While the specific λmax for "this compound" would need to be experimentally determined, related quinazolinone derivatives exhibit absorption maxima in the UV region, often between 250 and 350 nm. researchgate.net

Spectrofluorometric Assays:

Fluorescence-based assays offer higher sensitivity compared to absorbance-based methods. Certain quinazolinone derivatives have been shown to be fluorescent or can be derivatized to produce fluorescent products. nih.govrsc.orgacs.orgmdpi.com The development of a spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths for "this compound". The fluorescence intensity is then measured and correlated with the compound's concentration.

High-Throughput Screening (HTS):

In drug discovery, HTS is utilized to rapidly screen large libraries of compounds for their biological activity. nih.govpnas.orgmdpi.comnih.govmsu.edu Both spectrophotometric and spectrofluorometric assays can be adapted for HTS in 96-, 384-, or 1536-well plate formats. For instance, in an enzyme inhibition assay, the ability of "this compound" to inhibit a target enzyme could be monitored by a change in absorbance or fluorescence of a substrate or product.

Table 2: Representative Data from a Hypothetical HTS Assay for Kinase Inhibition by this compound

Compound Concentration (µM) % Inhibition (Absorbance-based) % Inhibition (Fluorescence-based)
0.15.28.1
125.830.5
1078.385.2
10095.198.9

The data in such an assay would be used to determine the IC50 value of the compound, which is a measure of its potency. The robustness of the assay is typically evaluated by calculating the Z'-factor, which should be greater than 0.5 for a reliable HTS assay.

Radiochemical Methods for Tracing and Distribution Studies (e.g., utilizing ¹²⁵I-labeled compound)

Radiochemical methods are indispensable for studying the in vivo behavior of drug candidates, providing highly sensitive and quantitative data on their absorption, distribution, metabolism, and excretion (ADME). researchgate.netmusechem.commdpi.comnih.gov The incorporation of a radionuclide, such as Iodine-125 (¹²⁵I), into the structure of "this compound" allows for its detection and quantification in biological samples and for in vivo imaging studies. researchgate.net

The synthesis of [¹²⁵I]-6-Iodo-2-propyl-quinazolin-4(3H)-one can be achieved through various radioiodination techniques. nih.gov Given that the parent molecule already contains a stable iodine atom, isotopic exchange reactions can be a viable approach.

Once the ¹²⁵I-labeled compound is synthesized and purified, it can be administered to animal models to investigate its biodistribution. At various time points post-administration, tissues and organs are collected, and the amount of radioactivity is measured using a gamma counter. This allows for the determination of the concentration of the compound in different tissues, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Representative Biodistribution of a ¹²⁵I-Labeled 6-Iodo-quinazolin-4(3H)-one Analog in Mice (% Injected Dose per Gram of Tissue)

Organ 1 hour 4 hours 24 hours
Blood 2.5 ± 0.40.8 ± 0.10.1 ± 0.02
Liver 10.2 ± 1.55.6 ± 0.81.2 ± 0.3
Kidneys 15.8 ± 2.18.2 ± 1.11.5 ± 0.4
Lungs 4.1 ± 0.61.5 ± 0.30.3 ± 0.1
Spleen 1.8 ± 0.30.9 ± 0.20.2 ± 0.05
Muscle 0.5 ± 0.10.2 ± 0.040.05 ± 0.01
Brain 0.1 ± 0.020.05 ± 0.01<0.01

Data are presented as mean ± standard deviation and are based on studies of a structurally similar compound for illustrative purposes. nih.gov

Furthermore, the use of ¹²⁵I, a gamma emitter, allows for non-invasive in vivo imaging using Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net SPECT imaging can provide a dynamic visualization of the compound's distribution and accumulation in specific organs or tumors over time. This is particularly useful in oncology research to assess tumor targeting and the efficacy of therapeutic strategies.

Future Directions and Emerging Research Perspectives for 6 Iodo 2 Propyl Quinazolin 4 3h One

Exploration of Novel Therapeutic Indications (Pre-clinical Stage)

The quinazolinone core is a well-established privileged structure in medicinal chemistry, known for a wide array of biological activities. nih.gov For 6-Iodo-2-propyl-quinazolin-4(3H)-one, future pre-clinical research is poised to explore a variety of therapeutic areas, primarily building upon the demonstrated efficacy of structurally related compounds.

The most promising area of investigation is oncology. Numerous studies on 6-iodo-quinazolin-4(3H)-one derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net These findings suggest that this compound should be screened against diverse cancer types. Key molecular targets identified for related quinazolinones include dihydrofolate reductase (DHFR) and various tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.govresearchgate.netnih.gov

Beyond cancer, the broader quinazoline (B50416) class has shown potential as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.net Furthermore, specific quinazolin-4-one derivatives have been identified as selective antagonists for NMDA receptor subunits (NR2C/D), indicating a potential role in neurological disorders. nih.gov Another avenue involves exploring its potential as an agonist for nuclear receptor NR4A1, which plays a role in regulating lipid metabolism and could be a target for obesity treatment. acs.org

Table 1: Pre-clinical Anticancer Activity of Structurally Related 6-Iodo-quinazolin-4(3H)-one Derivatives
Derivative ClassCancer Cell LineCancer TypeObserved EffectPotential TargetReference
6-iodo-2-methylquinazolin-4-(3H)-oneHeLaCervical CancerSignificant Cytotoxicity (IC50 = 10 µM for compound 3d)DHFR nih.gov
6-iodo-2-methylquinazolin-4-(3H)-oneT98GGlioblastomaStrong Cytotoxicity (IC50 = 12 µM for compound 3e)Transglutaminase 2 (TG2) nih.govresearchgate.net
2,3-disubstituted-6-iodo-3H-quinazolin-4-oneMCF-7Breast CancerBroad-spectrum antitumor activity, often better than DoxorubicinNot specified researchgate.net
2,3-disubstituted-6-iodo-3H-quinazolin-4-oneHepG2Liver CancerBroad-spectrum antitumor activityNot specified researchgate.net
General Quinazolin-4(3H)-oneA2780Ovarian CarcinomaHigh inhibitory activityCDK2, HER2, EGFR nih.gov

Development of Advanced Delivery Systems (e.g., Nanoparticles, Prodrug Strategies)

A critical aspect of translating a promising chemical entity from the lab to a potential therapeutic is overcoming pharmacokinetic challenges such as poor solubility, limited bioavailability, and off-target effects. Advanced delivery systems offer a strategic approach to mitigate these issues.

Nanoparticle-based Systems: Encapsulating this compound within nanoparticle formulations, such as liposomes or lipid-based nanocarriers, could significantly enhance its therapeutic profile. researchgate.netresearchgate.net These systems can improve the compound's solubility, protect it from premature degradation, and potentially enable targeted delivery to disease sites through passive (the enhanced permeability and retention effect in tumors) or active (functionalizing the nanoparticle surface with targeting ligands) mechanisms.

Prodrug Strategies: The development of prodrugs is a well-established method to improve the pharmaceutical properties of a parent drug. nih.gov For this compound, a prodrug approach could involve chemically modifying the molecule to enhance its absorption or distribution. For instance, attaching a lipophilic moiety could improve passage across cell membranes, or adding a polar group could increase aqueous solubility. These modifications are designed to be cleaved in vivo by specific enzymes, releasing the active parent compound at the desired site of action. acs.org This strategy can lead to improved efficacy and a better therapeutic window.

Integration with Combination Therapies in Pre-clinical Disease Models

The future of treating complex diseases like cancer often lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. Given the diverse mechanisms of action associated with the quinazolinone scaffold, this compound is a strong candidate for pre-clinical investigation in combination regimens.

One compelling study demonstrated that a quinazolin-4(3H)-one derivative exhibited synergistic antiproliferative activity when combined with gefitinib (B1684475) in non-small cell lung cancer (NSCLC) cells that had developed resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov This suggests a potential role for this compound in resensitizing resistant cancer cells to existing targeted therapies.

Pre-clinical models should be used to explore combinations with standard-of-care chemotherapeutics and other targeted agents. For example, if its primary mechanism involves DHFR inhibition, combining it with agents that target DNA synthesis through other means could be synergistic. If it acts as a tyrosine kinase inhibitor, combining it with drugs that block downstream signaling pathways (e.g., MEK or PI3K inhibitors) could provide a more comprehensive blockade of cancer cell proliferation. nih.gov

Addressing Current Research Gaps and Unanswered Questions

While the quinazolinone scaffold is well-studied, significant research gaps exist for the specific entity this compound. Addressing these questions is crucial for advancing its developmental potential.

In Vivo Efficacy and Pharmacokinetics: The vast majority of existing research on related compounds is limited to in vitro studies. nih.govresearchgate.net A critical next step is to evaluate the efficacy of this compound in pre-clinical animal models of relevant diseases. Such studies are essential to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to establish a preliminary therapeutic window.

Mechanism of Action Confirmation: Many proposed mechanisms of action are based on computational docking studies. nih.govnih.gov Experimental validation is required to confirm the precise molecular targets of this compound and to elucidate its downstream signaling effects.

Selectivity Profile: A key unanswered question is the compound's selectivity. Future research must assess its activity against a panel of related targets (e.g., a full kinase panel) and compare its cytotoxicity in cancerous versus non-cancerous cell lines to understand its potential for off-target effects. researchgate.net

Structure-Activity Relationship (SAR): There is a lack of specific data for the 2-propyl variant. A comprehensive SAR study is needed to understand how the 2-propyl group, in combination with the 6-iodo substitution, influences biological activity compared to the more commonly studied 2-methyl or 2-phenyl derivatives.

Potential for Derivatization as Chemical Probes, Imaging Agents (non-human), or Diagnostics (non-clinical)

The structure of this compound lends itself to derivatization for uses beyond direct therapeutics, particularly as tools for basic scientific research and non-clinical diagnostics.

Chemical and Biological Probes: The core scaffold can be modified to create probes for "target deconvolution." For example, incorporating a photo-reactive group (like a diazirine) and an alkyne handle for click chemistry would create a photoaffinity probe. acs.org This tool could be used in cell lysates or live cells to covalently label the compound's direct biological targets, which can then be identified using mass spectrometry. This is an unbiased method to confirm the mechanism of action.

Non-human Imaging Agents: The iodine atom at the 6-position is a particularly attractive feature for developing imaging agents. It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radioligand. This radiolabeled version could be used in pre-clinical animal models for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study the compound's biodistribution and target engagement in real-time. Furthermore, derivatization with fluorescent moieties could create probes for use in fluorescence microscopy to visualize the compound's subcellular localization. acs.org

Table 2: Potential Derivatization Strategies and Applications
Derivatization StrategyFunctional Group AddedApplicationPurpose
Photoaffinity ProbeDiazirine and Alkyne "handle"Target IdentificationTo covalently label and identify the direct molecular targets of the compound.
RadiolabelingRadioactive Iodine Isotope (e.g., 125I)Pre-clinical SPECT ImagingTo visualize the whole-body biodistribution and quantify target engagement non-invasively.
Fluorescent TaggingFluorophore (e.g., FITC)Fluorescence MicroscopyTo determine the subcellular localization of the compound within cells.
BiotinylationBiotinPull-down AssaysTo isolate binding partners and protein complexes associated with the compound from cell lysates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-iodo-2-propyl-quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : React 2-amino-5-iodobenzamide with propionaldehyde (or a propyl-containing aldehyde derivative) in ethanol under reflux with molecular iodine, followed by cyclization to form the quinazolinone core .
  • Hydrazine-Mediated Ring Closure : Start with 2-amino-5-iodo-propylbenzoate and acetic anhydride to form a benzoxazinone intermediate, then treat with hydrazine hydrate to yield the quinazolin-4(3H)-one scaffold. Monitor reaction progress via TLC and optimize temperature (80–100°C) to avoid side reactions .
    • Key Considerations : Iodine’s electrophilic nature requires careful stoichiometric control to prevent over-iodination. Propyl groups may slow cyclization compared to methyl analogs, necessitating extended reflux times.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Recommended Methods :

  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1610–1630 cm⁻¹) stretches. Absence of υ(NH₂) (~3280 cm⁻¹) indicates successful cyclization .
  • ¹H/¹³C NMR : Look for characteristic propyl proton signals (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons adjacent to iodine (deshielded ~δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₁H₁₁IN₂O). Fragmentation patterns confirm iodine retention .

Q. What preliminary biological activities have been reported for this compound analogs?

  • Findings :

  • Antibacterial Activity : Derivatives like 3-amino-6-iodo-2-methyl-quinazolin-4(3H)-one show efficacy against Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 8–32 µg/mL). Activity correlates with electron-withdrawing groups (e.g., iodine) enhancing membrane disruption .
  • Antitumor Potential : Pyridazinylthioquinazolinone analogs (e.g., compound 221) demonstrate inhibitory effects on cancer cell lines (IC₅₀: <10 µM), suggesting the iodine-propyl scaffold’s role in DNA intercalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Strategy :

  • Substituent Variation : Replace the propyl group with bulkier alkyl/aryl groups to assess steric effects on target binding. For example, 2-phenyl analogs show enhanced anticonvulsant activity in rodent models .
  • Iodine Positional Effects : Compare bioactivity of 6-iodo vs. 7- or 8-iodo isomers to determine regioselectivity’s role. Electron-deficient positions (e.g., para to C=O) improve interaction with bacterial topoisomerases .
    • Data Analysis : Use molecular docking to correlate substituent size/logP with binding affinity to enzymes like DHFR or β-lactamases .

Q. What experimental challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges :

  • Iodine Handling : Toxicity and volatility require inert atmospheres (N₂/Ar) and closed systems.
  • Low Yields in Cyclization : Propyl groups reduce ring strain, slowing cyclization. Use microwave-assisted synthesis (100°C, 30 min) to improve yields by 15–20% .
    • Solutions : Replace POCl₃ (corrosive) with PSCl₃ for milder chlorination steps. Employ flow chemistry for safer iodine reactions .

Q. How do contradictory bioactivity results between similar quinazolinone derivatives inform mechanistic hypotheses?

  • Case Study :

  • Compound 1 (2-methyl) vs. Compound 2 (2-propyl) : While 2-methyl derivatives show higher in vitro antibacterial activity, 2-propyl analogs exhibit better pharmacokinetic profiles (e.g., plasma half-life). This suggests alkyl chain length balances potency and metabolic stability .
  • Data Interpretation : Use comparative molecular field analysis (CoMFA) to model how propyl groups alter hydrophobic interactions in bacterial vs. mammalian cells .

Q. What mechanistic insights explain the role of iodine in the quinazolinone core’s bioactivity?

  • Hypotheses :

  • Electrophilic Reactivity : Iodine’s +M effect stabilizes transition states during enzyme inhibition (e.g., tyrosine kinase binding).
  • Radioactive Tracing : ¹²⁵I-labeled analogs can map biodistribution in in vivo antitumor studies .
    • Validation : Replace iodine with bromine/chlorine and compare IC₅₀ values. Iodine’s larger atomic radius may enhance π-stacking in DNA groove binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.